molecular formula C27H22NOP B8070239 Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- CAS No. 189169-55-9

Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-

Cat. No.: B8070239
CAS No.: 189169-55-9
M. Wt: 407.4 g/mol
InChI Key: OKUTYUNUKKPYJS-UHFFFAOYSA-N
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Description

Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- is a complex organic compound with the molecular formula C33H26NOP It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(diphenylphosphino)benzaldehyde with phenylacetic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce more saturated oxazole derivatives .

Scientific Research Applications

Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The oxazole ring can also interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUTYUNUKKPYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400664
Record name Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189169-55-9
Record name Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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